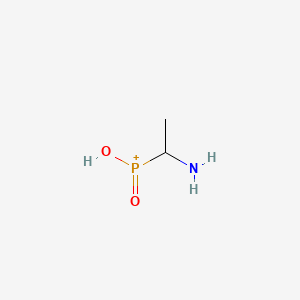

Aminoethylphosphinic acid

Description

Structure

3D Structure

Properties

CAS No. |

71937-28-5 |

|---|---|

Molecular Formula |

C2H7NO2P+ |

Molecular Weight |

108.06 g/mol |

IUPAC Name |

1-aminoethyl-hydroxy-oxophosphanium |

InChI |

InChI=1S/C2H6NO2P/c1-2(3)6(4)5/h2H,3H2,1H3/p+1 |

InChI Key |

RKNZSDPICWKOHV-UHFFFAOYSA-O |

SMILES |

CC(N)[P+](=O)O |

Canonical SMILES |

CC(N)[P+](=O)O |

Other CAS No. |

74333-44-1 |

Synonyms |

1-aminoethylphosphinate 1-aminoethylphosphinic acid 1-aminoethylphosphinic acid, (+)-isomer 1-aminoethylphosphinic acid, (+-)-isomer 1-aminoethylphosphinic acid, sodium salt, (+-)-isome |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of Aminoethylphosphin Ic/onic Acids

Stereoselective Synthesis of Enantiomeric Forms, e.g., (R)-2-Amino-1-hydroxyethylphosphonic Acid

The biological activity of aminophosphonic acids is often dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods to obtain specific enantiomers is a critical area of research. A notable example is the synthesis of (R)-2-amino-1-hydroxyethylphosphonic acid, a catabolic intermediate in the pathway that provides inorganic phosphate (B84403) from 2-aminoethylphosphonic acid in organisms like phytoplankton. mdpi.com

A successful and documented chemical synthesis for this specific enantiomer begins with a racemic mixture of diethyl oxiran-2-ylphosphonate. mdpi.comresearchgate.net The synthesis proceeds through a sequence of reactions including reaction with benzylamine, acid hydrolysis, and catalytic hydrogenolysis, ultimately yielding the target molecule after purification by anion-exchange chromatography and recrystallization. researchgate.netresearchgate.net The final product's absolute configuration as (R) has been confirmed by single-crystal X-ray diffraction analysis. researchgate.netresearchgate.net

A key strategy for achieving stereoselectivity in the synthesis of (R)-2-amino-1-hydroxyethylphosphonic acid is the use of enantioselective hydrolytic kinetic resolution (HKR). mdpi.comresearchgate.net This approach is applied to the starting material, racemic diethyl oxiran-2-ylphosphonate (epoxyphosphonate). researchgate.net

The resolution is effectively catalyzed by a chiral cobalt-salen complex, often referred to as the Jacobsen catalyst. mdpi.com In this process, one enantiomer of the racemic epoxide reacts preferentially with a nucleophile (in this case, water), leading to the formation of a diol, while leaving the other, less reactive enantiomer of the epoxide largely unreacted. mdpi.comresearchgate.net This method allows for the separation and isolation of the desired enantiomerically enriched epoxyphosphonate, which is then carried forward to produce the final (R)-2-amino-1-hydroxyethylphosphonic acid. researchgate.netresearchgate.net

Synthesis of Phosphonopeptide Analogues Incorporating Aminoethylphosphon(ic/inic) Acid Moieties

Phosphonopeptides are peptide analogues where one or more amino acid residues are replaced by an aminoalkylphosphonic or aminoalkylphosphinic acid. nih.govnovanet.ca These compounds are designed as mimics of natural peptides and can act as potent inhibitors of enzymes involved in processes like bacterial cell wall biosynthesis. nih.govresearchgate.net The synthesis of these analogues involves specialized techniques to form the stable phosphonate (B1237965) or phosphonamidate bond in place of a standard peptide bond. nih.govnih.gov

Alafosfalin (B1664488), or L-Alanyl-L-1-aminoethylphosphonic acid (L-Ala-L-Ala(P)), is a well-studied phosphonodipeptide with significant antibacterial activity. nih.gov Its efficacy has driven the development of methods suitable for its production on a larger scale. nih.govsemanticscholar.org One established method for the large-scale synthesis of Alafosfalin has been described, highlighting its importance as a potent antibacterial agent. nih.gov The synthesis of alafosfalin can also be approached through the chemical manipulation of α-aminophosphonates, which are often prepared via the hydrophosphonylation of imines. researchgate.net

The formation of the phosphonamidate bond is a critical step in synthesizing phosphonopeptides and requires specific coupling strategies. nih.govnih.gov The process is distinct from standard peptide synthesis. General methods for creating the phosphonamidate linkage include:

Phosphonylation with Phosphonochloridates : This is a widely used method where N-protected aminoalkylphosphonochloridates are reacted with amino or peptide esters. mdpi.com The required phosphonochloridates can be prepared from dialkyl phosphonates using chlorinating agents like phosphorus pentachloride or from phosphonic monoesters using thionyl chloride or oxalyl chloride. mdpi.com

Condensation with Coupling Reagents : Standard peptide coupling reagents can be adapted for this purpose. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to facilitate the condensation between N-protected amino acids and aminoalkylphosphonic acids. researchgate.netjpt.com Phosphonium salts like BOP and PyBOP are also effective. jpt.combachem.com

Protecting groups are essential to prevent unwanted side reactions during these coupling steps. jpt.com

An alternative and highly efficient strategy for the synthesis of phosphonopeptides is the pseudo four-component condensation reaction. nih.govnih.gov This one-pot method combines the construction of the α-aminoalkylphosphonic acid structure and the formation of the phosphonamidate bond simultaneously. nih.govresearchgate.net

The mechanism typically involves the reaction of an amide (like benzyl (B1604629) carbamate), an aldehyde, an alkyl dichlorophosphite, and an amino acid or peptide ester. nih.govnih.gov The reaction proceeds through several proposed intermediates. Initially, the amide and aldehyde form an α-amino alcohol, which then reacts with the dichlorophosphite. Subsequent elimination and reaction with the amino ester component lead to the final phosphonopeptide product. nih.gov This convergent approach is valued for its efficiency and use of readily available starting materials. nih.govresearchgate.net

Coupling Reactions and Peptide Bond Formation

Novel Synthetic Routes for Substituted Aminoethylphosphonic Acids

Research continues to uncover new and improved methods for synthesizing aminoethylphosphonic acids with various substitutions on the nitrogen atom or the ethyl backbone.

A straightforward, one-step method has been developed for preparing a range of N-substituted 2-aminoethylphosphonic acids. tandfonline.com This reaction uses 2-chloroethylphosphonic acid and various primary or secondary amines in a dilute alkaline solution. The reaction is notably accelerated by the addition of a catalytic amount of potassium iodide, leading to significantly higher yields (78.2% to 88.0%) compared to the reaction without the catalyst. tandfonline.com

Another novel route involves a Mannich-type condensation reaction to introduce diphenylphosphinomethyl groups onto the nitrogen of 2-aminoethylphosphonic acid. mdpi.com The reaction of 2-aminoethylphosphonic acid with bis(hydroxymethyl)diphenylphosphonium chloride in water proceeds readily at room temperature to produce N,N-bis(diphenylphosphinomethyl)-2-aminoethylphosphonic acid in quantitative yield. mdpi.com

Table of Mentioned Compounds

| Compound Name | Chemical Formula | Other Names |

|---|---|---|

| (R)-2-Amino-1-hydroxyethylphosphonic Acid | C₂H₈NO₄P | |

| 2-Aminoethylphosphonic acid | C₂H₈NO₃P | AEPA, Ciliatine |

| Alafosfalin | C₅H₁₃N₂O₄P | Alaphosphin, L-Ala-L-Ala(P) |

| Benzylamine | C₇H₉N | |

| Diethyl oxiran-2-ylphosphonate | C₆H₁₃O₄P | Racemic epoxyphosphonate |

Hydrogenation of Nitroethylphosphonates

A significant route to α-aminophosphonic acids and their derivatives is the reduction of the corresponding nitro compounds. The catalytic hydrogenation of nitroethylphosphonates serves as a reliable method for producing 2-aminoethylphosphonic acid precursors. This process involves the reduction of a nitro group (-NO₂) to a primary amine (-NH₂) using hydrogen gas in the presence of a metal catalyst.

The general reaction transforms a dialkyl 2-nitroethylphosphonate into a dialkyl 2-aminoethylphosphonate. Subsequent hydrolysis of the ester groups yields the final amino acid. Commonly employed catalysts for this transformation include finely divided metals known for their efficacy in hydrogenation reactions. libretexts.org

Key Catalysts and Conditions:

Raney Nickel: Often used as a catalyst, it is typically prepared by reacting a nickel-aluminum alloy with sodium hydroxide. libretexts.org An improved method for synthesizing 1-hydroxy-1-alkyl(aryl)-2-aminoethylphosphonic acids utilizes Raney nickel for the hydrogenation of dialkyl 1-hydroxy-1-alkyl(aryl)-2-nitroethylphosphonates in an acidic medium. researchgate.net

Palladium on Carbon (Pd/C): This is a widely used commercial catalyst where palladium is supported on an inert charcoal base. libretexts.org It demonstrates high activity in the hydrogenation of various nitro compounds. rsc.org

Platinum(IV) Oxide (PtO₂ or Adams' catalyst): This catalyst is reduced in situ by hydrogen to form finely divided platinum metal, which is the active catalytic species. libretexts.org

The reaction is typically carried out in a solvent such as ethanol (B145695) or acetic acid. libretexts.org The choice of catalyst and reaction conditions (temperature, pressure) can be optimized to achieve high conversion rates and yields, often exceeding 95%. thalesnano.comnih.gov For instance, the hydrogenation of various functional groups using a continuous-flow microfluidic reactor with catalysts like 10% Pd/C can achieve complete conversion in minutes under controlled temperature and pressure. thalesnano.com The reduction of nitrophosphonate adducts to their cyclic aminophosphonates via catalytic hydrogenation is a key step in the synthesis of these compounds. researchgate.netbme.hu

Reactions of N-(2-oxoethyl)phthalimide and Dimethyl Phosphite (B83602)

The synthesis of protected 2-aminoethylphosphonic acid can be achieved through the reaction of an N-protected amino-aldehyde with a phosphite ester, a process known as the Pudovik or Abramov reaction. organic-chemistry.orgnih.gov In this specific methodology, N-(2-oxoethyl)phthalimide, which contains a reactive aldehyde group, serves as the electrophilic component. The phthalimide (B116566) group acts as a protecting group for the amine.

The synthesis of the starting material, N-(2-oxoethyl)phthalimide, can be accomplished through several routes, including the alkylation of potassium phthalimide with a bromoacetaldehyde (B98955) derivative followed by deprotection, or the oxidation of N-(2-hydroxyethyl)phthalimide.

The core of this synthetic method is the nucleophilic addition of dimethyl phosphite to the carbonyl carbon of N-(2-oxoethyl)phthalimide. This reaction forms a new carbon-phosphorus bond, yielding diethyl (2-phthalimido-1-hydroxyethyl)phosphonate. The reaction is typically base-catalyzed, with bases like triethylamine (B128534) or even borate (B1201080) buffer being effective. nih.govmdpi.com The resulting α-hydroxyphosphonate can then undergo further chemical modifications or deprotection steps to yield the desired aminoethylphosphonic acid derivative.

| Reactants | Reaction Type | Product | Typical Conditions |

| N-(2-oxoethyl)phthalimide, Dimethyl Phosphite | Pudovik Reaction | Diethyl (2-phthalimido-1-hydroxyethyl)phosphonate | Base catalyst (e.g., Et₃N, borate buffer), various solvents (e.g., MeCN, H₂O) nih.govresearchgate.net |

Phospha-Mannich Reactions with Hypophosphorous Acid

The phospha-Mannich reaction is a powerful one-pot, three-component condensation method for synthesizing α-aminoalkylphosphinic acids. tandfonline.com This reaction involves an amine, an aldehyde (or ketone), and a P-H compound, in this case, hypophosphorous acid (H₃PO₂). tandfonline.comrsc.org Hypophosphorous acid is a key precursor for creating aminoalkyl-H-phosphinic acids, which contain a P-H bond that can be used for further derivatization. rsc.orgresearchgate.net

The reaction proceeds via the formation of an iminium species from the amine and aldehyde, which is then attacked by the nucleophilic phosphorus center of hypophosphorous acid (in its trivalent tautomeric form, HP(OH)₂). tandfonline.comfigshare.com This process is complex and can be accompanied by side reactions, such as the oxidation of H₃PO₂ to phosphorous acid (H₃PO₃) and reductive N-methylation of the amine. rsc.orgresearchgate.net

Optimized reaction conditions have been developed to favor the formation of the desired aminoalkyl-H-phosphinic acids in high yields. rsc.org A study found that conducting the reaction with secondary amines and formaldehyde (B43269) in wet acetic acid at around 40°C led to nearly quantitative yields of aminomethyl-H-phosphinic acids. rsc.org The basicity of the amine was found to be a critical factor for success. rsc.orgrsc.org

| Amine (pKa) | Aldehyde | P-Reagent | Solvent/Temp | Product | Yield | Key Finding |

| Secondary Amines (> 7-8) | Formaldehyde | H₃PO₂ | Wet AcOH, 40°C | Aminomethyl-H-phosphinic acids | ~Quantitative | High basicity favors desired product formation. rsc.org |

| Secondary Amines (< 7-8) | Formaldehyde | H₃PO₂ | Wet AcOH, 40°C | Mixture | Lower | Reductive N-methylation and H₃PO₂ oxidation become significant side reactions. rsc.orgrsc.org |

| Primary Amines (very basic) | Formaldehyde | H₃PO₂ | Wet AcOH, 40°C | Amino-bis(methyl-H-phosphinic acids) | Moderate | Reaction is less clean compared to secondary amines. rsc.org |

Chemical Modifications for Structure-Activity Relationship (SAR) Investigations

Aminoethylphosphinic and aminoethylphosphonic acids are crucial building blocks for creating peptidomimetics, where they act as analogues of natural amino acids. researchgate.net A primary application of these compounds is in the development of phosphonopeptide antibiotics. nih.govasm.org By systematically modifying the structure of these molecules and evaluating their biological activity, researchers can deduce structure-activity relationships (SAR) that guide the design of more potent and selective therapeutic agents. nih.govasm.org

A classic example is the phosphonodipeptide antibiotic alafosfalin (L-Alanyl-L-1-aminoethylphosphonic acid). nih.govnih.gov Extensive SAR studies have been conducted on alafosfalin and related compounds to understand the structural requirements for antibacterial activity, which stems from the inhibition of bacterial cell wall biosynthesis. nih.govmdpi.com

Key findings from SAR studies on phosphonopeptides include:

Stereochemistry: The stereochemistry of both the N-terminal amino acid and the C-terminal aminophosphonate is critical. Generally, the L-configuration for both components is required for optimal antibacterial activity. nih.gov

N-Terminal Amino Acid: Replacing the L-alanine in alafosfalin with other amino acids can significantly impact potency and spectrum. For instance, substitution with L-norvaline can lead to more potent in vitro antibacterial agents. nih.gov

C-Terminal Aminophosphonate Moiety: Modifications to the (1-aminoethyl)phosphonic acid part of the molecule often result in a loss of activity. However, some changes are tolerated. Dipeptides containing 4-amino-4-phosphonobutyric acid or 1-amino-1-methylethanephosphonic acid have shown antibacterial activity comparable to alafosfalin. nih.gov

Peptide Length: Extending the peptide chain to form phosphonooligopeptides, such as (L-Ala)₂-L-Ala(P), can broaden the in vitro antibacterial spectrum. However, these are often rapidly metabolized in vivo back to the dipeptide. nih.gov Stabilized oligopeptides have been developed to overcome this limitation and show improved in vivo potency. nih.gov

| Modification Area | Structural Change | Impact on Antibacterial Activity | Reference |

| Stereochemistry | D-Ala-L-Ala(P) or L-Ala-D-Ala(P) | General loss of activity | nih.gov |

| N-Terminal Residue | L-Ala replaced with L-Norvaline | Increased in vitro potency | nih.gov |

| C-Terminal Moiety | L-Ala(P) replaced with L-Phe(P) or L-Ser(P) | Weakly active compounds | nih.gov |

| C-Terminal Moiety | L-Ala(P) replaced with 4-amino-4-phosphonobutyric acid | Comparable activity to alafosfalin | nih.gov |

| Peptide Chain Length | Extension to tripeptide (e.g., (L-Ala)₂-L-Ala(P)) | Broader in vitro spectrum, but poor in vivo stability | nih.gov |

These SAR studies provide a rational basis for designing new phosphonopeptide antibiotics with improved efficacy and pharmacokinetic properties. asm.orgmdpi.com

Molecular Mechanisms and Biochemical Interactions of Aminoethylphosphin Ic/onic Acids

Enzyme Inhibition Mechanisms

Aminoethylphosphinic acids and their derivatives are notable for their ability to inhibit various enzymes, a characteristic that stems from their structural similarity to natural amino acids and the intermediates of enzymatic reactions. hawaii.edunih.gov This structural mimicry allows them to bind to the active sites of enzymes, often with high affinity, leading to potent and sometimes irreversible inhibition. hawaii.edunih.gov The carbon-phosphorus bond in these compounds is a key feature, providing stability and influencing their interaction with biological targets. researchgate.net

Alanine (B10760859) Racemase Inhibition by (1-Aminoethyl)phosphonic Acid (Ala-P)

(1-Aminoethyl)phosphonic acid (Ala-P), an analog of the amino acid alanine, is a significant inhibitor of alanine racemase (Alr). nih.govtandfonline.com This enzyme is crucial for bacteria as it catalyzes the conversion of L-alanine to D-alanine, an essential component of the bacterial cell wall peptidoglycan. tandfonline.comiucr.org The inhibition of alanine racemase by Ala-P has been a subject of extensive research due to its potential as an antibacterial agent. nih.goviucr.org

The inhibition of alanine racemase by (1-aminoethyl)phosphonate isomers is characterized by a slow-binding mechanism. tandfonline.com This process involves an initial, rapid formation of a weak enzyme-inhibitor complex, which then slowly isomerizes to a much tighter, long-lived complex. tandfonline.comresearchgate.net This two-step pathway results in time-dependent inhibition. tandfonline.comdrugbank.com

For the L-isomer of Ala-P, the extrapolated limiting rate constant for inactivation (k_inact) is 5.3 min⁻¹, and the half-life for the regain of enzyme activity is approximately 19 days, indicating a very slow dissociation of the final inhibited complex. tandfonline.com This slow dissociation is a hallmark of slow-binding inhibitors. researchgate.net Studies on alanine racemase from Bacillus stearothermophilus have detailed this time-dependent inhibition, noting that the phosphonate (B1237965) dianion is critical for the stable formation of the inhibited complex. tandfonline.com In contrast, alanine racemase from the gram-negative bacterium Salmonella typhimurium does not exhibit this time-dependent inhibition by Ala-P. tandfonline.com

The kinetics of inhibition of dialkylglycine decarboxylase by some aminophosphonate inhibitors also follow a similar two-step mechanism, where a weak initial complex isomerizes to a tight complex. researchgate.net

| Kinetic Parameters of Alanine Racemase Inhibition by L-Ala-P tandfonline.com | |

| Parameter | Value |

| Limiting k_inact | 5.3 min⁻¹ |

| Half-life for activity regain | ~19 days |

The mechanism of alanine racemase inhibition by Ala-P involves the formation of a covalent linkage with the enzyme's essential cofactor, pyridoxal (B1214274) 5'-phosphate (PLP). nih.govtandfonline.com PLP is typically bound to the enzyme through an internal aldimine linkage with a lysine (B10760008) residue in the active site. ebi.ac.uknih.gov When Ala-P enters the active site, it forms an external aldimine with PLP. nih.govtandfonline.com

This external aldimine is particularly stable because the phosphonate group of Ala-P interacts with key catalytic residues in the active site, rendering them unavailable for the catalytic reaction. nih.gov Furthermore, the geometry of this aldimine complex appears to be misaligned for the crucial Cα proton abstraction step, which is necessary for racemization. nih.gov This combination of a stable covalent adduct and improper alignment for catalysis leads to the potent inactivation of alanine racemase. nih.gov X-ray crystallography has revealed that in the inhibited structure, the PLP-inhibitor complex is tilted outward by about 20 degrees compared to the internal aldimine. nih.gov

Two-Step Reaction Pathway and Slow-Binding Inhibition Kinetics

Glutamine Synthetase Inhibition by 1-Aminoethylphosphinic Acid (Phosphinothricin)

Phosphinothricin (B1261767) (PPT), also known as glufosinate (B12851), is a potent inhibitor of glutamine synthetase (GS). acs.orgwikipedia.org GS is a vital enzyme in nitrogen metabolism, catalyzing the ATP-dependent condensation of glutamate (B1630785) and ammonia (B1221849) to form glutamine. acs.orgnih.gov PPT, as a structural analog of glutamate, effectively targets and inhibits this enzyme. mdpi.com

The inhibition of GS by phosphinothricin is a noncovalent, dead-end mechanism. acs.org PPT binds to the glutamate substrate pocket on the enzyme. acs.orgwikipedia.org This binding stabilizes a flexible loop (the Glu327 flap), which then blocks the entrance to the glutamate binding site, effectively trapping the inhibitor on the enzyme. acs.org One of the phosphinyl oxygens of PPT protrudes into the binding pocket for the ammonium (B1175870) substrate, disrupting it. acs.org This inhibition leads to a rapid accumulation of ammonia and a halt in photosynthesis in plants, which is the basis for its herbicidal activity. wikipedia.org The inhibition of GS by phosphinothricin has been shown to trigger significant transcriptome reprogramming in the root nodules of Medicago truncatula, leading to a plant defense response and premature senescence. nih.gov

| Enzyme | Inhibitor | Mechanism of Inhibition |

| Glutamine Synthetase (GS) | Phosphinothricin (PPT) | Binds to the glutamate site, stabilizing a loop that blocks the substrate entrance, leading to a dead-end complex. acs.orgwikipedia.org |

Inhibition of Enzymes in Phospholipid Biosynthesis

Aminoethylphosphinic acid and its derivatives can also influence the enzymes involved in phospholipid biosynthesis. While specific detailed mechanisms for direct inhibition of key enzymes like PlsB by this compound are not extensively documented in the provided search results, the structural similarity of these compounds to substrates or products in these pathways suggests a potential for interaction. smolecule.com For instance, the product of the downstream enzyme PlsC, phosphatidic acid (DOPA), can have an inhibitory effect on PlsB activity, suggesting a feedback regulation mechanism. biorxiv.org This indicates that phosphonate analogs of intermediates or products in phospholipid biosynthesis could potentially act as inhibitors. The ability of this compound to mimic phosphates and carboxylates allows it to interfere with metabolic enzymes. smolecule.com

Inhibition of 8-Amino-7-oxopelargonate Synthase (Biotin Biosynthesis Pathway)

8-Amino-7-oxopelargonate synthase (AONS) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the first committed step in the biosynthesis of biotin (B1667282) in microorganisms and plants. nih.govwikipedia.org This makes it an attractive target for the development of new antibacterial agents and herbicides. nih.govresearchgate.net

A phosphonate derivative of the reaction intermediate, (+/-)-8-amino-7-oxo-8-phosphonononaoic acid, has been identified as a potent inhibitor of AONS. nih.gov This compound acts as a reversible, slow-binding inhibitor that is competitive with respect to L-alanine, one of the enzyme's substrates. nih.gov The inhibition follows a one-step slow-binding mechanism. nih.gov

The binding of this inhibitor was found to have a Ki of 7 µM. nih.gov Kinetic studies revealed a half-life for dissociation of 6.3 minutes. nih.gov The binding of the inhibitor to the enzyme was also confirmed by ultraviolet/visible spectroscopy. nih.gov Other potential transition state analogs have also been shown to be competitive inhibitors of AONS with respect to L-alanine. nih.gov

| Inhibitor of 8-Amino-7-oxopelargonate Synthase nih.gov | |

| Compound | Inhibition Characteristics |

| (+/-)-8-Amino-7-oxo-8-phosphonononaoic acid | Reversible, slow-binding, competitive with L-alanine (Ki = 7 µM) |

| 4-carboxybutyl(1-amino-1-carboxyethyl)phosphonate | Competitive with L-alanine (Ki = 68 µM) |

| 2-amino-3-hydroxy-2-methylnonadioic acid | Competitive with L-alanine (Ki = 80 µM) |

Effects on Other Amino Acid Metabolism Enzymes

This compound and its analogues exhibit inhibitory effects on several enzymes involved in amino acid metabolism, beyond their more commonly studied targets. As structural analogues of amino acids, they can interfere with enzymatic processes crucial for both bacterial and mammalian cells.

Research has shown that (S)-1-Aminoethylphosphonic acid acts as a competitive inhibitor for enzymes such as D-alanine transaminase (DAT), which is vital for the synthesis of bacterial cell walls. smolecule.com This inhibitory action makes it a subject of interest for the development of new antibacterial agents. smolecule.com The primary mechanism of action against alanine racemase, an enzyme essential for bacterial cell wall synthesis, involves the formation of a stable external aldimine with the pyridoxal 5'-phosphate (PLP) cofactor. nih.gov This complex renders the catalytic residues of the enzyme unavailable, leading to potent inactivation. nih.gov

Studies on the parenteral administration of aminoethylphosphonic acid (AEP) in rats have revealed effects on liver microsomal drug metabolism. nih.gov In rats on a standard diet, AEP administration led to a decrease in the demethylation of aminopyrine (B3395922) and a corresponding fall in cytochrome P-450 levels, while aniline (B41778) hydroxylation was unaffected. nih.gov However, in cholesterol-fed rats, AEP injection significantly reduced both aminopyrine demethylation and aniline hydroxylation. nih.gov Furthermore, AEP has been noted to have no significant effect on cystathionine (B15957) beta-lyase. researchgate.net Other research has explored the enzymatic cleavage of the carbon-phosphorus bond in 2-aminoethylphosphonic acid by the sequential activities of PhnY and PhnZ enzymes, which ultimately convert it to glycine (B1666218) and inorganic phosphate (B84403). hawaii.edu

The broader impact on amino acid metabolism is also evident in studies of biostimulants on plants. While not a direct study of inhibition, it's known that enzymes like phenylalanine ammonia lyase (PAL), which converts phenylalanine to trans-cinnamic acid, are crucial switch points between primary and secondary metabolism. mdpi.com The structural similarity of this compound to amino acids like alanine suggests the potential for interaction with a range of enzymes in amino acid pathways. knowde.com

| Enzyme | Inhibitor/Analogue | Observed Effect | Source |

| Alanine Racemase | (R)-1-Aminoethylphosphonic acid (L-Ala-P) | Time-dependent inactivation; forms stable external aldimine with PLP cofactor. nih.gov | nih.gov |

| D-alanine transaminase (DAT) | (S)-1-Aminoethylphosphonic acid | Competitive inhibition. smolecule.com | smolecule.com |

| Aminopyrine Demethylase | Aminoethylphosphonic acid (AEP) | Decreased demethylation in rats. nih.gov | nih.gov |

| Aniline Hydroxylase | Aminoethylphosphonic acid (AEP) | Reduced hydroxylation in cholesterol-fed rats. nih.gov | nih.gov |

| Cystathionine beta-lyase | Aminoethylphosphonic acid | No significant effect. researchgate.net | researchgate.net |

Receptor Agonism and Antagonism Studies

GABAB Receptor Antagonism by Aminoethylphosphonic Acid Analogues

Analogues of aminoethylphosphonic acid have been identified as antagonists of the γ-aminobutyric acid (GABA) type B (GABAB) receptor. Studies have demonstrated that 2-aminoethylphosphonic acid and related compounds can inhibit the binding of [³H]GABA to GABAB receptors. nih.govnih.gov Specifically, 2-aminoethylphosphonic acid was shown to inhibit this binding with a Ki value of 3.5 μM. nih.govnih.gov

Further research into short-chain baclofen (B1667701) analogues has provided more examples of this antagonism. In guinea-pig ileum preparations, compounds such as 2-amino-2-(p-chlorophenyl)ethanephosphonic acid were found to competitively antagonize the effects of baclofen, a known GABAB agonist. nih.gov This particular analogue demonstrated an apparent pA2 value of 3.8. nih.gov These findings position phosphinic acid analogues of GABA as a significant class of GABAB receptor antagonists. mdpi.comresearchgate.net Some of these compounds, particularly when modified with benzyl (B1604629) substituents, have been found to be high-affinity antagonists. mdpi.com Studies involving intracerebroventricular injections in rabbits also suggest that 2-aminoethylphosphonic acid (AEP) acts as a GABAB antagonist, counteracting the effects induced by the GABAB agonist R(-)-Baclofen. researchgate.net

| Analogue | Receptor/System | Effect | Affinity/Potency | Source |

| 2-Aminoethylphosphonic acid (AEP) | Rabbit Brain GABAB Receptors | Inhibition of [³H]GABA binding | Ki = 3.5 μM | nih.govnih.gov |

| 2-Amino-2-(p-chlorophenyl)ethanephosphonic acid | Guinea-pig Ileum GABAB Receptors | Competitive antagonist of baclofen | Apparent pA2 = 3.8 | nih.gov |

| 2-Aminoethylphosphonic acid (AEP) | Rabbit Central Nervous System | Antagonized effects of R(-)-Baclofen | Dose-dependent | researchgate.net |

| GABA phosphinic acid analogues (with benzyl substituents) | GABAB Receptors | High-affinity antagonism | Lower nM range | mdpi.com |

Competitive vs. Noncompetitive Binding Dynamics

The inhibitory actions of this compound and its analogues can be categorized by their binding dynamics, primarily as competitive or non-competitive inhibition.

Competitive Inhibition: In competitive inhibition, the inhibitor molecule resembles the substrate and binds to the active site of the enzyme, preventing the substrate from binding. aatbio.comsavemyexams.com This type of inhibition is reversible and can be overcome by increasing the substrate concentration. savemyexams.com Several aminoethylphosphonic acid analogues have been shown to act as competitive inhibitors. For instance, (S)-1-Aminoethylphosphonic acid is a competitive inhibitor of enzymes involved in amino acid metabolism, such as D-alanine transaminase. smolecule.com Similarly, studies on short-chain baclofen analogues, including 2-amino-2-(p-chlorophenyl)ethanephosphonic acid, demonstrated that they competitively antagonized GABAB receptor-mediated responses. nih.gov Phosphonate-based inhibitors are often designed as mimics of the tetrahedral transition state of a reaction and function as potent competitive inhibitors of enzymes like peptidases. researchgate.net

Noncompetitive Inhibition: In non-competitive inhibition, the inhibitor binds to the enzyme at an allosteric site, which is a site other than the active site. savemyexams.comwikipedia.org This binding event causes a conformational change in the enzyme that reduces its activity, but it does not prevent the substrate from binding to the active site. wikipedia.org Unlike competitive inhibition, the maximum reaction rate (Vmax) is lowered, and this effect cannot be overcome by increasing substrate concentration. wikipedia.org While specific examples directly labeling this compound as a non-competitive inhibitor are less detailed in the provided context, the concept is crucial for understanding the range of possible inhibitory mechanisms. For example, some inhibitors of pyruvate (B1213749) dehydrogenase kinase, such as acetylphosphinates, have been shown to be competitive against one substrate (ADP) and noncompetitive against another (pyruvate). researchgate.net This highlights that the binding dynamic can be complex and dependent on the specific enzyme and substrates involved.

Specific Molecular Interactions and Binding Modes

Zwitterionic Forms and Intramolecular Interactions in Aqueous Media

In aqueous solutions, this compound, like other amino acids, exists predominantly as a zwitterion or dipolar ion. wikipedia.orguomustansiriyah.edu.iqlibretexts.org This occurs because the acidic phosphonic acid group (-P(O)(OH)₂) donates a proton to the basic amino group (-NH₂), resulting in a molecule with a negatively charged phosphonate group (-P(O)(O)⁻) and a positively charged ammonium group (-NH₃⁺). uomustansiriyah.edu.iqlibretexts.org Theoretical studies confirm that the zwitterionic form of amino acids is more stable in water compared to the neutral form, a stability attributed to favorable hydrogen bonding with solvent water molecules. wikipedia.orgmdpi.com

The zwitterionic nature of these molecules governs their interactions. In the solid state, crystal structure analyses of aminophosphonic acids reveal extensive intermolecular hydrogen bonding between the ammonium, phosphonate, and other functional groups, often forming complex chain or helix-like structures. researchgate.netresearchgate.net Intramolecular interactions, such as hydrogen bonds between a hydroxyl group and a phosphoryl group, have also been observed in certain derivatives. semanticscholar.org The recognition of zwitterions by other molecules is challenging due to their strong solvation in aqueous media, which requires a significant energetic cost to overcome for binding to occur. csic.es

DOPAchrome Stabilization in Melanogenesis Pathways

This compound has a distinct mechanism of action in the melanogenesis pathway, which is the process of melanin (B1238610) synthesis. biosiltech.commyskinrecipes.com Unlike many skin-lightening agents that inhibit the enzyme tyrosinase, this compound does not directly inhibit this enzyme. biosiltech.commyskinrecipes.com Tyrosinase is responsible for converting tyrosine into DOPA and subsequently into DOPAquinone. biosiltech.com

| Compound/Active | Target in Melanogenesis | Mechanism of Action | Consequence | Source |

| This compound (in ALBATIN®/AEPWhite™) | DOPAchrome | Stabilization of the molecule | Prevents spontaneous polymerization into melanin | biosiltech.commyskinrecipes.comnordmann.globalulprospector.com |

| This compound (in ALBATIN®) | DOPAchrome Tautomerase (TRP-2) | Inhibition of enzymatic activity | Limits formation of DHICA, a melanin precursor | biosiltech.com |

Metal Complexation Behavior, e.g., in Analytical Matrices

This compound and its close structural analog, 2-aminoethylphosphonic acid (2-AEP), are recognized for their effective chelating properties, enabling them to form stable complexes with a variety of metal ions. lookchem.com This behavior is a direct consequence of their molecular structure, which features both an amino group and a phosphinic/phosphonic acid moiety, allowing for the formation of stable chelate rings with metal cations. The coordination chemistry of these compounds is of significant interest, particularly in understanding their role in biological systems and their application in analytical sciences. cuni.cz

Research into the coordination chemistry of aminophosphonic acids reveals that they generally form more stable complexes than their aminocarboxylic acid counterparts, a fact attributed to the higher basicity of the phosphorus-containing ligand. cuni.cz However, complexes of aminophosphinic acids are noted to be comparatively less stable than those of aminophosphonic acids, a difference arising from the lower basicity of the phosphinic acid group. cuni.cz

The interaction of 2-aminoethylphosphonic acid with various divalent metal ions has been investigated potentiometrically, providing detailed insights into the stability and structure of the resulting complexes. tandfonline.comtandfonline.com These studies show that transition metals and alkaline earth metals exhibit different binding preferences. Transition metals like copper(II), nickel(II), zinc(II), cobalt(II), and manganese(II) interact with both the phosphonate and the amine groups, forming bidentate chelate structures. tandfonline.comtandfonline.com In contrast, alkaline earth metals such as magnesium(II) and calcium(II) show a predominant interaction with the phosphonate moiety. tandfonline.comtandfonline.com

The stability of these metal complexes is influenced by factors such as the basicity of the ligand and the size of the chelate ring formed. jst.go.jp For bivalent transition metals, the stability of the 1:1 complexes with 2-aminoethylphosphonic acid generally follows the Irving-Williams series order: Mn(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). jst.go.jp Potentiometric studies have determined the stability constants for these interactions, highlighting that 2-AEP forms stable 1:1 (ML) and 1:2 (ML₂) complexes with several metal ions. tandfonline.comtandfonline.com For instance, with Cu(II) and Ni(II), stable ML and ML₂ complexes are readily formed at higher pH, whereas Co(II), Zn(II), and Mn(II) have a greater tendency to hydrolyze rather than form these normal 1:1 complexes under the same conditions. tandfonline.com

The complexation behavior of these compounds is particularly relevant in analytical matrices, such as seawater or industrial wastewater, where the presence of various metal ions can significantly impact analytical procedures. zhishangchem.comnih.gov The analysis of highly polar and amphoteric compounds like 2-AEP in saline environments presents a challenge due to the formation of complexes with metal cations abundant in these matrices. nih.gov

Studies using high-performance liquid chromatography (HPLC) for the determination of 2-AEP in seawater have shown that the presence of metal ions can interfere with the analysis. nih.govxmu.edu.cn Divalent cations, including Ca²⁺ and Mg²⁺, can alter the retention time of the analyte. nih.gov Other metal ions, such as Cu²⁺, Co²⁺, and Zn²⁺, have been shown to prevent the detection of similar phosphonates under certain analytical conditions. nih.govresearchgate.net This interference is due to the formation of metal-analyte complexes that have different chromatographic properties than the free analyte. nih.gov Consequently, analytical methods for these compounds in saline matrices must be carefully optimized, often by preparing calibration standards in a matrix with the same salinity to account for these effects. nih.govxmu.edu.cn The chelating properties of this compound are also harnessed for analytical and industrial applications, such as in the formulation of ion exchange resins for the selective adsorption and removal of heavy metals like Cu²⁺ and Pb²⁺ from aqueous solutions. zhishangchem.com

Detailed Research Findings

Potentiometric titrations have provided quantitative data on the stability of metal complexes with 2-aminoethylphosphonic acid (2-AEP). The stability constants (log K) quantify the equilibrium of the complex formation in solution.

| Metal Ion | log K (MHL) | log K (ML) | log K (ML₂) |

|---|---|---|---|

| Cu(II) | 4.10 | 8.49 | 6.42 |

| Ni(II) | 3.24 | 5.79 | 4.27 |

| Zn(II) | 3.32 | - | - |

| Co(II) | 3.03 | - | - |

| Mn(II) | 2.78 | - | - |

| Mg(II) | 2.50 | 3.10 | - |

| Ca(II) | 2.41 | 2.92 | - |

Data sourced from Mohan & Abbott (1978). tandfonline.comtandfonline.com Note: MHL refers to the protonated 1:1 complex. ML refers to the normal 1:1 complex. ML₂ refers to the 1:2 metal-ligand complex. Dashes indicate that the complex formation was not significant enough to be measured under the experimental conditions, often due to metal ion hydrolysis. tandfonline.com

Biological Activities and Cellular/environmental Role in Model Systems

Antimicrobial Activity in Bacterial and Fungal Models

Aminophosphonates, particularly peptide mimetics containing an amino acid-like phosphonate (B1237965), have been investigated for their antibacterial properties. nih.govgoogle.com Their efficacy often stems from their ability to mimic natural amino acids, thereby disrupting essential metabolic pathways. researchgate.net These compounds are typically transported into the bacterial cell via peptide transport systems, where they are cleaved to release the active phosphonate warhead. tandfonline.comtandfonline.com

The primary antibacterial mechanism for certain aminophosphonates involves the targeted inhibition of peptidoglycan biosynthesis, a process vital for maintaining the structural integrity of the bacterial cell wall. nih.gov The absence of a comparable pathway in mammalian cells makes this an attractive target for selective toxicity.

A key target is the enzyme alanine (B10760859) racemase (Alr), which catalyzes the conversion of L-alanine to D-alanine. tandfonline.comtandfonline.com D-alanine is an indispensable precursor for the formation of the D-Ala-D-Ala dipeptide, a critical building block of the peptidoglycan layer in both Gram-positive and Gram-negative bacteria. tandfonline.comresearchgate.net The compound (R)-1-Aminoethylphosphonic acid, an analogue of L-alanine, is a potent, time-dependent inactivator of alanine racemase from Gram-positive bacteria. It functions by forming a stable external aldimine with the enzyme's pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. This interaction is thought to lock the enzyme in an inactive state, preventing catalysis and halting cell wall construction.

Other related enzymes in the peptidoglycan pathway can also be targets. For instance, some phosphinic acid dipeptide analogues that mimic the structure of D-Ala-D-Ala have been shown to be potent and essentially irreversible inhibitors of D-Ala-D-Ala ligase. nih.gov This enzyme is responsible for catalyzing the formation of the D-Ala-D-Ala dipeptide itself. nih.gov The inhibition mechanism is believed to involve an ATP-dependent phosphorylation of the inhibitor within the enzyme's active site. nih.gov

The antibacterial effectiveness of aminophosphonate-based compounds is highly dependent on their specific chemical structure. Studies on phosphonopeptides, which link an amino acid to an aminophosphonate, have revealed several key structure-activity relationships (SAR). nih.gov These relationships are critical for designing more potent antibacterial agents.

Research on dipeptides containing (1-aminoethyl)phosphonic acid has shown that the stereochemistry of the components is crucial. Generally, the L-stereoisomer is required for both the N-terminal amino acid and the C-terminal (1-aminoethyl)phosphonic acid moiety for optimal activity. nih.gov For example, L-Ala-L-Ala(P) is active, whereas its diastereomers L-Ala-D-Ala(P) and D-Ala-L-Ala(P) are inactive.

Modifications to the peptide portion of the molecule can significantly enhance potency. Replacing the L-alanine residue in L-Ala-L-Ala(P) (Alafosfalin) with other L-amino acids, such as L-norvaline, can lead to more potent antibacterial activity in vitro. nih.govmdpi.com Conversely, most changes to the (1-aminoethyl)phosphonic acid part of the molecule typically result in a loss of activity. nih.gov While oligopeptides like (L-Ala)2-L-Ala(P) may show a broader spectrum of activity in vitro, they are often rapidly metabolized in vivo. nih.gov

| Structural Variation | Impact on Antibacterial Activity | Example Compound(s) | Reference |

|---|---|---|---|

| Stereochemistry | L-stereochemistry is generally required for both the amino acid and the phosphonate moiety. D-forms are typically inactive. | L-Ala-L-Ala(P) vs. D-Ala-L-Ala(P) | nih.gov |

| N-Terminal Amino Acid | Replacement of L-Ala with other L-amino acids like L-Norvaline can increase in vitro potency. | L-Nva-L-Ala(P) | nih.gov |

| C-Terminal Phosphonate | Most modifications to the (1-aminoethyl)phosphonic acid moiety lead to a decrease or loss of activity. | L-Ala-L-Phe(P), L-Ala-L-Ser(P) (weakly active) | nih.gov |

| Peptide Length | Oligopeptides may have a broader in vitro spectrum, but are often less potent than corresponding dipeptides and may be metabolized quickly. | (L-Ala)₂-L-Ala(P) | nih.gov |

Inhibition of Bacterial Cell Wall Synthesis

Plant Growth Regulation and Plant-Microbe Interactions

Certain aminophosphonates serve as regulators of plant growth. Specifically, (S)-(+)-1-Aminoethylphosphonic acid is utilized as a plant growth regulator (PGR) that promotes root development and enhances nutrient uptake in various crops. chemimpex.com This activity is part of a broader class of compounds, such as Ethephon (2-chloroethylphosphonic acid), which act as PGRs by breaking down to release ethylene, a natural plant hormone that influences processes like flowering, ripening, and branching. ahdb.org.uk

The interaction between plants and microbes is a complex process governed by chemical signaling. rsc.org Plants and microbes constantly communicate, and the ability of a plant to distinguish between pathogenic and beneficial microbes is essential for its health. nih.gov This communication relies on the sensing, transport, and metabolism of various compounds, including amino acids. nih.govnih.gov Plant amino acid metabolism is closely linked with stress signaling and defense responses. nih.gov While the direct role of aminoethylphosphinic acid in mediating these specific interactions is not extensively detailed, its function as a plant growth regulator and its metabolism by soil microbes like Pseudomonas places it at the nexus of plant physiology and soil microbiology.

Biotransformation and Metabolism in Microorganisms and Non-Human Organisms

Phosphonates are a class of organophosphorus compounds that can be metabolized by various microorganisms, which are capable of cleaving the stable carbon-phosphorus (C-P) bond to utilize the compound as a nutrient source. researchgate.net

Numerous bacteria can degrade the environmentally abundant phosphonate 2-aminoethylphosphonate (2-AEP). researchgate.net The soil bacterium Pseudomonas putida is particularly versatile, capable of using 2-AEP as a sole source of carbon, nitrogen, and phosphorus for growth. researchgate.netnih.gov The metabolic pathway involves a two-enzyme complex: 2-AEP:pyruvate (B1213749) aminotransferase (encoded by the phnW gene) and phosphonoacetaldehyde (B103672) hydrolase, also known as phosphonatase (encoded by the phnX gene). nih.govnih.gov The aminotransferase converts 2-AEP to phosphonoacetaldehyde, which is then hydrolyzed by phosphonatase to release inorganic phosphate (B84403) and acetaldehyde. nih.gov

The regulation of 2-AEP degradation in bacteria can be complex, often involving a dual-control mechanism. In Pseudomonas putida BIRD-1, the utilization pathways are controlled by both nutrient availability and substrate induction. researchgate.net The expression of the phosphonate degradation operons is dependent on the depletion of a preferred nutrient source, a response governed by master regulatory systems. researchgate.netnih.gov These systems include:

PhoBR: A two-component system that responds to inorganic phosphate (P) limitation. researchgate.netnih.gov

NtrBC: A two-component system that responds to nitrogen (N) limitation. researchgate.netnih.gov

CbrAB: A two-component system that regulates the response to carbon (C) source availability. researchgate.netnih.gov

In addition to this top-level control by nutrient stress, full expression of the degradation genes requires the presence of 2-AEP itself. researchgate.net This substrate induction is mediated by a LysR-type transcriptional regulator known as AepR, whose gene is often located near the phosphonate utilization operons it controls. researchgate.netnih.gov Therefore, for the bacterium to efficiently metabolize 2-AEP, it must both sense the lack of a more favorable nutrient and detect the presence of 2-AEP in its environment. researchgate.net In some strains of P. putida, however, the pathway appears to be inducible by 2-AEP regardless of the phosphate status of the cell, suggesting it is not under the control of the Pho regulon in those specific cases. nih.gov

Utilization as Carbon, Nitrogen, and Phosphorus Sources by Prokaryotic Lineages (e.g., Pseudomonas putida)

Ecological Significance of Phosphonates in Aquatic and Terrestrial Environments

Phosphonates, a class of organophosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond, play a crucial role in the biogeochemical cycling of phosphorus. nih.govpublish.csiro.au This bond is highly resistant to chemical hydrolysis, thermal breakdown, and photolysis, making phosphonates a persistent component of the organic phosphorus pool. hawaii.edu While phosphorus is essential for all life, its most readily bioavailable form, inorganic phosphate, is often scarce in many ecosystems, limiting microbial growth. mdpi.compnas.org Consequently, many microorganisms have evolved the ability to break down phosphonates to acquire phosphorus, especially in environments depleted of phosphate. nih.govmdpi.com

In marine ecosystems, natural phosphonates are particularly abundant and biologically important. mdpi.com They can represent a significant fraction, up to 25%, of the high-molecular-weight dissolved organic phosphorus (HMW-DOP) in the ocean. hawaii.eduifremer.fr The degradation of these compounds by marine microbes is a key process in both phosphorus and carbon biogeochemistry. mdpi.com For instance, the cleavage of the C-P bond in methylphosphonate (B1257008) by certain enzymes releases methane, contributing to methanogenesis in aerobic marine surface waters. pnas.orgresearchgate.net Although found in lower concentrations than in aquatic systems, phosphonates are also present in terrestrial soils, where they can serve as a phosphorus source for bacteria experiencing phosphate deficiency. mdpi.comresearchgate.net

In nutrient-impoverished environments, such as ultra-oligotrophic lakes and the open ocean, microbial life is often limited by the availability of phosphorus. ifremer.frpnas.org In these settings, dissolved organic phosphorus (DOP) becomes a critical nutrient source. ifremer.fr Phosphonates constitute a significant portion of this DOP pool, particularly the high-molecular-weight fraction. hawaii.edupublish.csiro.au Studies in marine systems, which serve as a model for understanding P-limited aquatic environments, have shown that phosphonates can make up 20-25% of the HMW-DOP. hawaii.eduifremer.fr

The abundance of phosphonate synthesis genes is notable in dominant marine bacterioplankton like Prochlorococcus and SAR11, which inhabit these oligotrophic waters. pnas.orgresearchgate.net It is estimated that about 15% of all bacterioplankton in the surface ocean possess the genes for phosphonate synthesis. pnas.orgresearchgate.net The production of phosphonates by these abundant microbes sustains the large oceanic inventory of these compounds, which then become available to other organisms capable of their degradation. pnas.org

While much of the research has focused on marine gyres, the principles of phosphorus limitation and the reliance on DOP are directly applicable to ultra-oligotrophic freshwater lakes. mdpi.compublish.csiro.au In these systems, the microbial community must also scavenge for phosphorus from organic sources, and phosphonates represent a potential, albeit chemically stable, reservoir of this essential nutrient. mdpi.compublish.csiro.au The bioavailability of phosphonates is dependent on the presence of microorganisms that possess the specific enzymatic machinery, such as the C-P lyase complex, required to break the resilient carbon-phosphorus bond. mdpi.comnih.gov

Table 1: Abundance of Phosphonates in Various Environments

| Environment | Phosphonate Proportion of Phosphorus Pool | Key Organisms Involved | Reference(s) |

| Oligotrophic Marine Surface Waters | 20-25% of High Molecular Weight Dissolved Organic Phosphorus (HMW-DOP) | Prochlorococcus, SAR11, Trichodesmium | hawaii.eduifremer.frpublish.csiro.au |

| Marine Particulate Matter | Variable, 3-20% of total P | Marine Bacteria & Phytoplankton | publish.csiro.au |

| Marine Sediments | 6-20% of total P | Benthic Microorganisms | publish.csiro.au |

| Freshwater Systems | Generally less prevalent than in marine systems | Freshwater Bacteria | mdpi.compublish.csiro.au |

| Terrestrial Soils | Lower concentrations than aquatic systems | Soil Bacteria | mdpi.comresearchgate.net |

Phosphonates are central to the microbial phosphorus cycle, especially in nutrient-scarce conditions. mdpi.compnas.org Microorganisms have developed at least three distinct enzymatic pathways to cleave the C-P bond and liberate inorganic phosphate: hydrolytic, radical (C-P lyase), and oxidative mechanisms. mdpi.combiorxiv.org The C-P lyase pathway, in particular, enables microbes to utilize a wide variety of phosphonates, giving them a competitive edge in phosphate-limited settings like the open ocean. mdpi.com

The cycling of phosphonates involves both production and consumption, which can be decoupled spatially and temporally. ifremer.fr A significant finding is that the genes for phosphonate biosynthesis and catabolism (degradation) appear to be mutually exclusive within the genomes of major marine microbes like Prochlorococcus and SAR11. biorxiv.org This suggests a functional partitioning within the microbial community, where some organisms produce phosphonates and others consume them. biorxiv.org

For example, the cyanobacterium Prochlorococcus can allocate a substantial portion of its cellular phosphorus (over 40%) to producing phosphonates, which are thought to be incorporated into cell-surface glycoproteins. ifremer.frpnas.org These phosphonoglycans may play an ecological role, possibly in mitigating grazing or viral lysis. pnas.orgresearchgate.net These producer organisms, however, generally lack the genes needed to break down the phosphonates they synthesize. pnas.org Other microbes in the community then utilize these phosphonates as a phosphorus source, completing the cycle. mdpi.compnas.org This process is not only crucial for phosphorus nutrition but also influences the cycling of other elements, such as carbon and the production of greenhouse gases like methane. pnas.org

Occurrence and Bioavailability in Ultra-Oligotrophic Lakes

Biosynthetic Pathways of Naturally Occurring Aminoethylphosphon(ic/inic) Acids

The biosynthesis of 2-aminoethylphosphonic acid (AEP), the most common naturally occurring phosphonate, is the most well-understood phosphonate production pathway and serves as a model for others. hawaii.edunih.gov The pathway begins with the glycolytic intermediate phosphoenolpyruvate (B93156) (PEP). nih.govnih.gov The entire process requires just three key enzymatic steps to convert PEP into AEP. nih.gov

The initial and defining step in the biosynthesis of all known natural phosphonates is the intramolecular rearrangement of PEP to form phosphonopyruvate (B1221233) (PnPy). portlandpress.com This reaction is catalyzed by the enzyme phosphoenolpyruvate mutase (PEP mutase) . nih.govportlandpress.com The equilibrium of this reaction strongly favors the reactant PEP, making the subsequent steps critical for driving the pathway forward. nih.govportlandpress.com

The second step is the irreversible decarboxylation of phosphonopyruvate to produce phosphonoacetaldehyde (PnAA). nih.gov This reaction is catalyzed by phosphonopyruvate decarboxylase , a thiamine (B1217682) pyrophosphate-dependent enzyme. portlandpress.comnih.gov This exergonic step effectively pulls the preceding unfavorable PEP mutase reaction forward. nih.gov

In the final step, phosphonoacetaldehyde is converted to 2-aminoethylphosphonic acid through a transamination reaction. portlandpress.com This is carried out by an AEP transaminase (also referred to as PhnW), which is a pyridoxal 5'-phosphate dependent aminotransferase. nih.govportlandpress.comnih.gov The elucidation of this pathway was significantly advanced through studies using cell-free preparations from the protozoan Tetrahymena pyriformis. nih.govnih.gov

It is important to note that phosphinothricin (B1261767) is the only known naturally produced phosphinic acid (containing a C-P-C bond), and its biosynthetic pathway, while sharing some principles, is distinct from that of AEP. nih.gov

Table 2: Key Enzymes in the Biosynthesis of 2-Aminoethylphosphonic Acid (AEP)

| Step | Substrate | Enzyme | Product | Cofactor(s) | Organism Studied | Reference(s) |

| 1. Isomerization | Phosphoenolpyruvate (PEP) | Phosphoenolpyruvate Mutase (PepM) | Phosphonopyruvate (PnPy) | - | Tetrahymena pyriformis, Bacteroides fragilis | nih.govportlandpress.com |

| 2. Decarboxylation | Phosphonopyruvate (PnPy) | Phosphonopyruvate Decarboxylase (Ppd) | Phosphonoacetaldehyde (PnAA) | Thiamine Pyrophosphate (TPP) | Tetrahymena pyriformis, Bacteroides fragilis | nih.govportlandpress.comnih.gov |

| 3. Transamination | Phosphonoacetaldehyde (PnAA) | AEP Aminotransferase (PhnW) | 2-Aminoethylphosphonic acid (AEP) | Pyridoxal 5'-phosphate (PLP) | Tetrahymena pyriformis | nih.govportlandpress.comnih.gov |

Spectroscopic and Advanced Analytical Characterization of Aminoethylphosphin Ic/onic Acids

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of aminoethylphosphinic acid. Different NMR approaches provide specific insights into its molecular framework and behavior in complex systems.

Solid-State 15N NMR for Enzyme-Inhibitor Complex Characterization

Solid-state ¹⁵N NMR spectroscopy is a powerful tool for investigating the interactions between phosphonate (B1237965) inhibitors, such as this compound analogues, and their target enzymes. frontiersin.orgnih.gov By using ¹⁵N-labeled inhibitors, researchers can simplify complex proton NMR spectra, allowing for the direct observation of protons attached to the ¹⁵N nucleus and their coupled partners. nih.gov This isotope-editing strategy helps in determining the conformation of the inhibitor when it is bound to the active site of an enzyme. nih.gov

Nitrogen-15 has a nuclear spin of ½, which provides advantages for NMR, such as narrower line widths, compared to the more abundant but quadrupolar ¹⁴N nucleus. wikipedia.org This property is particularly beneficial for studying large enzyme-inhibitor complexes where spectral resolution can be a challenge. nih.gov Although the natural abundance of ¹⁵N is low (0.36%), its use in labeled compounds allows for detailed structural and dynamic studies of how these inhibitors interact with their biological targets. nih.govwikipedia.org

Two-Dimensional NMR for Environmental Sample Analysis

Two-dimensional (2D) NMR spectroscopy significantly enhances the analysis of complex mixtures, such as environmental samples, where signals from numerous compounds can overlap in a one-dimensional (1D) spectrum. wikipedia.org Techniques like ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and ¹H-³¹P HSQC are particularly valuable. researchgate.netscirp.org These methods correlate the chemical shifts of protons with those of directly bonded carbon or phosphorus atoms, respectively, allowing for the resolution of individual components in a complex matrix. wikipedia.orgresearchgate.net

For instance, 2D ¹H-³¹P correlation spectroscopy has been successfully used to detect 2-aminoethylphosphonic acid in suspended particles collected from environmental water samples. researchgate.net This approach is crucial for identifying specific organophosphorus compounds, including phosphonates, in soil extracts and other environmental matrices, thereby improving our understanding of their biogeochemistry. researchgate.net The application of 2D NMR helps to unambiguously identify various phosphorus species based on their distinct ¹H and ³¹P chemical shifts and coupling patterns, which would be challenging with 1D NMR alone. researchgate.net

1H, 13C, and 31P NMR for Compound Characterization

The complete characterization of this compound and its derivatives is routinely achieved using a combination of ¹H, ¹³C, and ³¹P NMR spectroscopy. mdpi.com Each of these nuclei provides unique structural information.

¹H NMR: Proton NMR spectra reveal the number of different types of protons and their connectivity within the molecule. For (R)-2-amino-1-hydroxyethylphosphonic acid, a derivative of this compound, the proton signals appear at specific chemical shifts (δH) in D₂O: 3.90 (1H, td, J = 9.9, 2.7 Hz), 3.30 (1H, ddd, J = 13.2, 6.4, 3.2 Hz), and 3.11 (1H, ddd, J = 13.3, 9.8, 6.2 Hz). mdpi.com

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton. In the case of (R)-2-amino-1-hydroxyethylphosphonic acid, the carbon signals are observed at δc 62.7 (d, ¹JCP = 155 Hz) and 44.4 (d, ²JCP = 8 Hz) in D₂O. mdpi.com The coupling to the phosphorus atom (JCP) is a key diagnostic feature.

³¹P NMR: Phosphorus-31 NMR is highly specific for phosphorus-containing compounds and is particularly useful for identifying phosphonates. nanalysis.com The ³¹P NMR spectrum of (R)-2-amino-1-hydroxyethylphosphonic acid in D₂O shows a signal at δP 15.1. mdpi.com For 2-aminoethylphosphonic acid, the ³¹P chemical shielding tensor has been determined in a single crystal, with principal values of σ₁₁=87.1, σ₂₂=15.6, and σ₃₃=−47.5 ppm relative to 85% H₃PO₄. aip.org

The following table summarizes the NMR data for (R)-2-amino-1-hydroxyethylphosphonic acid. mdpi.com

| Nucleus | Chemical Shift (ppm) | Coupling Constants (Hz) | Solvent |

| ¹H | 3.90 | J = 9.9, 2.7 | D₂O |

| 3.30 | J = 13.2, 6.4, 3.2 | D₂O | |

| 3.11 | J = 13.3, 9.8, 6.2 | D₂O | |

| ¹³C | 62.7 | ¹JCP = 155 | D₂O |

| 44.4 | ²JCP = 8 | D₂O | |

| ³¹P | 15.1 | D₂O |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure and Dynamics

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar functional groups. In the case of (R)-2-amino-1-hydroxyethylphosphonic acid, the IR spectrum (recorded as a KBr disk) confirms the presence of O-H and N-H groups, showing characteristic absorption bands at 3458, 3157, 2936, and 2640 cm⁻¹. mdpi.com Other significant bands include those at 1663, 1539, 1259, 1159, 1096, 937, and 781 cm⁻¹. mdpi.com The broadness of the O-H stretching band in carboxylic acids, typically in the 3300-2500 cm⁻¹ region, is a result of strong hydrogen bonding. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy complements IR by being more sensitive to non-polar bonds and symmetric vibrations. For phosphinate compounds, Raman spectra can reveal characteristic vibrations of the phosphinate group, such as the P-H stretching vibrations, which appear in the range of 2319-2408 cm⁻¹. mdpi.com The combination of IR and Raman data allows for a more complete assignment of vibrational modes. For instance, in situ studies combining XRD and Raman spectroscopy have been used to monitor the synthesis of metal phosphonates, identifying different reaction stages and intermediate phases at a molecular level. mdpi.com

Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable analytical tool for the identification and quantification of this compound, especially at trace levels.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Trace Analysis

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a highly sensitive and specific technique for the analysis of polar, nonvolatile compounds like this compound and other phosphonates from various matrices, including environmental and biological samples. nih.govmdpi.comnih.gov This method allows for direct analysis of aqueous samples, often with minimal preparation. mdpi.com

The technique involves the ionization of the target analyte (electrospray ionization) followed by the mass separation of the resulting ion (the precursor ion). This precursor ion is then fragmented, and the resulting product ions are mass-analyzed. This two-stage mass analysis (tandem MS) provides a high degree of certainty in identification. For example, high-resolution mass spectrometry of (R)-2-amino-1-hydroxyethylphosphonic acid confirmed its molecular formula with a measured m/z of 142.0262 for the protonated molecule [M+H]⁺, which is very close to the calculated value of 142.0264. mdpi.com

ESI-MS/MS methods have been developed for the trace quantification of various phosphonates in surface water, wastewater, and sediment, achieving low limits of quantification (LOQs) in the µg/L to ng/L range. nih.govresearchgate.net The use of isotopically labeled internal standards can correct for matrix effects, further improving the accuracy of quantification. researchgate.net The sensitivity of ESI-MS/MS can be enhanced by derivatization of the phosphonic acids, which can increase the limits of identification by one to over two orders of magnitude. mdpi.com

Chromatographic Methods for Separation and Quantification

The analysis of small, highly polar compounds like this compound presents significant challenges for traditional chromatographic techniques. waters.comwaters.com Due to their high polarity and low molecular weight, these molecules show poor retention on conventional reversed-phase liquid chromatography columns. waters.comwaters.com Consequently, specialized methods, often involving chemical modification (derivatization) or alternative chromatographic modes, are required for their effective separation and quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and related aminophosphonates. A primary challenge in their detection is the lack of a suitable chromophore, which would allow for straightforward ultraviolet (UV) absorption detection. tandfonline.com To overcome this, a derivatization step is employed, converting the amino functionality into a derivative that is responsive to UV or fluorescence detectors. tandfonline.com

A common and effective derivatization agent is 9-fluorenylmethylchloroformate (FMOC-Cl). tandfonline.com This reagent reacts with the amino group to form a highly fluorescent N-FMOC derivative, significantly enhancing detection sensitivity. tandfonline.com Another widely used derivatizing agent is o-phthalaldehyde (B127526) (OPA), which reacts with primary amines in the presence of a thiol (like ethanethiol, ET) to yield fluorescent isoindole derivatives. nih.govxmu.edu.cn This pre-column derivatization allows for the sensitive quantification of compounds like 2-aminoethylphosphonic acid (2-AEP) in complex samples such as seawater. nih.govxmu.edu.cnresearchgate.net The derivatization and chromatographic conditions, including mobile phase composition and pH, must be carefully optimized to achieve efficient separation and signal intensity. nih.govxmu.edu.cn

The following table summarizes typical conditions for HPLC analysis with derivatization:

Table 1: HPLC Conditions for Aminophosphonate Analysis with Derivatization| Parameter | Method 1: OPA-ET Derivatization nih.govxmu.edu.cn | Method 2: FMOC-Cl Derivatization tandfonline.com |

|---|---|---|

| Analyte | 2-Aminoethylphosphonic acid (2-AEP) | 1-Aminoethylphosphinic acid (1-AEPA) |

| Derivatizing Agent | o-phthalaldehyde-ethanethiol (OPA-ET) | 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) |

| Detection | Fluorescence (FLD) | Fluorescence (FLD) or UV |

| Mobile Phase | Ammonium (B1175870) acetate (B1210297) buffer, Acetonitrile | Acetonitrile/Water Gradient |

| Detection Wavelengths | Excitation: Not specified, Emission: Not specified | Not specified |

| **Linearity (R²) ** | > 0.999 | Not specified |

| Limit of Detection (LOD) | 12.0 µg/L (in artificial seawater) | Not specified |

Analyzing this compound in complex environmental and biological samples, such as seawater or food commodities, using reversed-phase liquid chromatography (RP-LC) is a continuing analytical challenge. researchgate.net The high concentration of salts and the presence of various metal ions in matrices like seawater can significantly interfere with the analysis. researchgate.net These matrix components can affect the efficiency of the derivatization reaction, alter the chromatographic behavior of the analyte, and impact detector response. researchgate.net

Studies have shown that for derivatized phosphonates like 2-AEP, increasing salinity can lower derivatization efficiency. nih.govxmu.edu.cn Furthermore, the presence of divalent cations (e.g., Ca²⁺, Mg²⁺) can form complexes with underivatized phosphonates, altering their retention times on RP-LC columns. To address the poor retention of these highly polar compounds, alternatives to standard RP-LC are often used. waters.comwaters.com Hydrophilic Interaction Liquid Chromatography (HILIC) is one such alternative, which utilizes a polar stationary phase with a partially aqueous mobile phase to better retain and separate very polar analytes. nih.gov Specialized columns, such as those combining HILIC and ion-exchange properties, have been developed for the robust analysis of polar anionic pesticides, including phosphonic acids, in challenging food matrices. waters.comwaters.com These methods achieve adequate retention and separation from matrix interferences, enabling reliable quantification. waters.com

Matrix effects are a major obstacle in the accurate quantification of analytes in complex samples, particularly when using sensitive detection methods like tandem mass spectrometry (MS/MS). researchgate.net These effects arise from co-eluting matrix components that can enhance or, more commonly, suppress the ionization of the target analyte, leading to inaccurate results. researchgate.net In the analysis of 2-AEP and other phosphonates in saline water, salt-matrix-induced ion suppression has been observed, especially at high salt concentrations. researchgate.net

To compensate for these matrix effects, several strategies are employed. One approach is to prepare calibration standards in a matrix that is identical to the sample, which can correct for salt-induced changes in derivatization efficiency or detector response. nih.govxmu.edu.cnresearchgate.net A more robust and widely used method is the use of an internal standard (IS). researchgate.net An ideal internal standard is a compound that is chemically very similar to the analyte but can be distinguished by the detector. Isotopically labeled internal standards (ILIS), such as ¹³C- and ¹⁵N-labeled aminomethylphosphonic acid (AMPA), are considered the gold standard. researchgate.net These standards co-elute with the analyte and experience the same matrix effects, allowing for accurate correction of signal suppression or enhancement. researchgate.net For glufosinate (B12851) and 2-AEP, the use of an AMPA internal standard has been shown to effectively correct for salt-matrix effects. researchgate.net

Recovery experiments are performed to validate the effectiveness of the analytical method in overcoming matrix effects. Satisfactory recoveries demonstrate that the method can accurately measure the analyte concentration despite the complexity of the sample matrix.

Table 2: Recovery of Aminophosphonates in Various Water Matrices nih.govxmu.edu.cn

| Compound | Matrix | Spiking Level | Recovery (%) |

|---|---|---|---|

| 2-AEP | Algal culture medium (seawater) | Low | 83.0 - 104 |

| 2-AEP | Algal culture medium (seawater) | Medium | 83.0 - 104 |

| 2-AEP | Algal culture medium (seawater) | High | 83.0 - 104 |

| 2-AP3 | Algal culture medium (seawater) | Low | 72.6 - 98.6 |

| 2-AP3 | Algal culture medium (seawater) | Medium | 72.6 - 98.6 |

| 2-AP3 | Algal culture medium (seawater) | High | 72.6 - 98.6 |

Reversed-Phase Liquid Chromatography in Complex Matrices

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been applied to aminophosphonic acids to elucidate their molecular structure, confirm stereochemistry, and understand intermolecular interactions. mdpi.comresearchgate.netresearchgate.net

The crystal structure of (R)-2-amino-1-hydroxyethylphosphonic acid, a related compound, has been determined at high resolution. mdpi.comresearchgate.net The analysis revealed that the molecule exists as a zwitterion in the solid state, with a proton transferred from the phosphonic acid group to the amino group, forming a phosphonate anion and an ammonium cation. mdpi.comresearchgate.net The structure is stabilized by an extensive network of intermolecular hydrogen bonds involving the hydroxyl, ammonium, and phosphonate groups. mdpi.comresearchgate.net Such studies provide fundamental data on bond lengths, bond angles, and crystal packing. mdpi.comvulcanchem.com For example, X-ray diffraction studies of aminoalkylphosphinic acid analogs show P–O bond lengths in the range of 1.48–1.52 Å and P–C bond lengths between 1.80–1.85 Å. vulcanchem.com This structural information is crucial for understanding the chemical properties and biological interactions of these molecules. nih.gov

Table 3: Crystallographic Data for (R)-2-Amino-1-hydroxyethylphosphonic Acid mdpi.comresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₂H₈NO₄P |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Parameter a (Å) | 6.303 (2) |

| Unit Cell Parameter b (Å) | 7.104 (2) |

| Unit Cell Parameter c (Å) | 11.627 (3) |

Polarimetry for Stereochemical Analysis

Polarimetry is an analytical technique used to measure the rotation of plane-polarized light by a chiral, or optically active, molecule. slideshare.net This property is fundamental to the stereochemical analysis of compounds like this compound that can exist as enantiomers (non-superimposable mirror images). smolecule.comwikipedia.org Enantiomers rotate plane-polarized light by equal amounts but in opposite directions. slideshare.net

The synthesis of chiral aminophosphonic acids, such as (R)-2-amino-1-hydroxyethylphosphonic acid, often involves characterization by polarimetry to confirm the product's enantiomeric identity and purity. mdpi.comresearchgate.net The measurement provides a specific rotation value, [α], which is a characteristic physical property of a pure enantiomer under defined conditions (e.g., concentration, solvent, temperature, and wavelength).

The resolution of a racemic mixture (a 50:50 mixture of two enantiomers) into its individual enantiomers is a critical process in stereoselective synthesis and analysis. smolecule.comlibretexts.org This is often achieved by reacting the racemate with a pure chiral resolving agent to form a mixture of diastereomers. libretexts.org Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization. libretexts.org After separation, polarimetry can be used to verify the optical purity of the resolved enantiomers. smolecule.com This analytical step is essential for establishing structure-activity relationships, as different enantiomers of a molecule can have vastly different biological activities. nih.govwikipedia.org

Computational and Theoretical Investigations of Aminoethylphosphin Ic/onic Acids

Quantum Chemical Calculations (e.g., DFT, SCRF) for Electronic Structure and Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for understanding the electronic structure and related properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule. For studies in solution, these calculations are often combined with a Self-Consistent Reaction Field (SCRF) model, such as the Polarizable Continuum Model (PCM), which accounts for the bulk electrostatic effects of the solvent. researchgate.netdntb.gov.ua

Analysis of Zwitterion Stability and Conformation

Aminoethylphosphinic acid, like amino acids, can exist in a neutral (canonical) form or a zwitterionic form, where the acidic phosphinic acid proton is transferred to the basic amino group. In the gas phase, the neutral form is generally more stable. However, in polar solvents like water, the zwitterionic form is significantly stabilized by the solvent molecules. nih.govucsb.edu

Computational studies on the related aminomethylphosphonic acid (AMPA) confirm this behavior. dntb.gov.ua DFT calculations show that while the canonical form is the global minimum in the gas phase, the zwitterionic structure becomes the more stable species in aqueous solution. nih.gov This stabilization arises from the favorable electrostatic interactions between the charged ends of the zwitterion (the -NH3+ and -PO2H⁻ groups) and the polar solvent molecules. The stability of the zwitterion is influenced by factors such as the intrinsic proton affinity of the amino group and the acidity of the phosphinic acid group. indiana.edu Theoretical studies indicate that polarization and electrostatic interactions are key contributors to the stability of zwitterionic amino acids in aqueous solutions. nih.gov

Calculation of Vibrational Frequencies and Spectroscopic Predictions

DFT calculations are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. faccts.dearxiv.org By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the frequencies and intensities of the normal modes of vibration. These theoretical spectra are invaluable for interpreting experimental data and assigning specific spectral bands to the motions of functional groups within the molecule.